N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide is a chemical compound that has garnered attention in scientific research due to its diverse applications. This compound is characterized by its unique structure, which includes a fluorophenoxy group, an ethyl linkage, and a nitrobenzamide moiety. Its molecular formula is C15H14FN2O4, and it has a molecular weight of 308.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 4-fluorophenoxyethylamine: This intermediate is synthesized by reacting 4-fluorophenol with ethylene oxide in the presence of a base.
Nitration of 2-methylbenzamide: The nitration of 2-methylbenzamide is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Coupling Reaction: The final step involves coupling the 4-fluorophenoxyethylamine with the nitrated 2-methylbenzamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products Formed
Reduction: 2-methyl-3-aminobenzamide
Substitution: Various substituted phenoxyethyl derivatives
Hydrolysis: 2-methyl-3-nitrobenzoic acid and 4-fluorophenoxyethylamine
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The fluorophenoxy group may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-fluorophenoxy)ethyl]acetamide
- N-[2-(4-fluorophenoxy)ethyl]-2-furamide
- N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide
Uniqueness
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide is unique due to the presence of both a nitro group and a fluorophenoxy group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the fluorophenoxy group can enhance binding interactions with biological targets. This combination makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-11-14(3-2-4-15(11)19(21)22)16(20)18-9-10-23-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTJDMHZGSERQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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